molecular formula C6H10N4O B1350237 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 512809-84-6

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B1350237
CAS No.: 512809-84-6
M. Wt: 154.17 g/mol
InChI Key: FEIAQNUMUGJOSO-UHFFFAOYSA-N
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Description

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C6H10N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with proteases and hydrolases, influencing their activity and stability . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding often involves interactions with amino acid residues in the active site of the enzyme, leading to conformational changes that affect enzyme function . Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or adaptation of the cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been noted, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing their activity and the overall metabolic flux . This compound can also affect the levels of various metabolites, leading to changes in cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its hydrophobicity and affinity for different cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles or compartments through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating their activity and influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3-methyl-1H-pyrazole with ethyl chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxides.

Scientific Research Applications

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
  • 2-(3-methyl-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIAQNUMUGJOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As described for example 112a, (3-methyl-pyrazol-1-yl)-acetic acid ethyl ester in ethanol was reacted with hydrazine hydrate (2 equivalents) and the resulting mixture was heated under reflux for 4 h. The mixture was then cooled to rt and the precipitated product was filtered off and crystallized from ethanol. The title compound (>95% purity) was obtained as a white solid (yield: 68%). 1H-NMR (300 MHz, DMSO): δ=2.12 (s, 3H), 4.29 (s, 2H), 4.60 (s, 2H), 6.00 (d, J=2 Hz, 1H), 7.55 (d, J=2 Hz, 1H), 9.26 (s, 1H).
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